molecular formula C12H14N2O4 B6057124 ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate

ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate

Cat. No. B6057124
M. Wt: 250.25 g/mol
InChI Key: LHCCVJIVDUBHRD-AQPHZECDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate, also known as ethyl ferulate, is a chemical compound that is commonly used in scientific research. It is a derivative of ferulic acid, which is a naturally occurring compound found in many plants. Ethyl ferulate has been studied for its potential therapeutic properties, as well as its use as a research tool in various areas of biology and chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate antioxidant enzymes, which may help to prevent oxidative damage. In addition, ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the prevention and treatment of a number of diseases. In addition, ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate in lab experiments include its low toxicity, ease of synthesis, and wide range of potential applications. However, there are also limitations to its use, including its limited solubility in water and its potential to interfere with certain assays.

Future Directions

There are a number of potential future directions for research on ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate. One area of interest is its potential use as a therapeutic agent in the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate and to identify potential new applications for this compound in biology and chemistry.

Synthesis Methods

Ethyl ferulate can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of ferulic acid with hydrazine to form the hydrazone derivative, which is then esterified with ethanol to produce ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of ferulic acid to ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate.

Scientific Research Applications

Ethyl ferulate has been studied for its potential therapeutic properties in a number of areas, including cancer, cardiovascular disease, and inflammation. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the prevention and treatment of these conditions. In addition, ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate has been studied for its use as a research tool in various areas of biology and chemistry, including as a fluorescent probe for imaging studies.

properties

IUPAC Name

ethyl (E)-3-hydroxy-2-[(4-hydroxyphenyl)diazenyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-18-12(17)11(8(2)15)14-13-9-4-6-10(16)7-5-9/h4-7,15-16H,3H2,1-2H3/b11-8+,14-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCCVJIVDUBHRD-AQPHZECDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate

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